3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE is a complex organic compound characterized by its unique structure, which includes methoxy groups and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction. The starting materials often include substituted phenylhydrazines and β-keto esters, which undergo cyclization under acidic or basic conditions to form the isoxazole core. The methoxy groups are introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form amines or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE involves its interaction with specific molecular targets. The methoxy groups and isoxazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-5-ISOXAZOLAMINE: Lacks the additional methoxy groups on the second aromatic ring.
4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE: Lacks the methoxy group on the first aromatic ring.
3-(4-HYDROXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE: Contains a hydroxyl group instead of a methoxy group on the first aromatic ring.
Uniqueness
3-(4-METHOXYPHENYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5-ISOXAZOLAMINE is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isoxazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C19H20N2O5/c1-22-13-7-5-11(6-8-13)17-16(19(20)26-21-17)12-9-14(23-2)18(25-4)15(10-12)24-3/h5-10H,20H2,1-4H3 |
InChI Key |
LAJLHJJYAMSQAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.